molecular formula C7H5N3O3 B1425319 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 43103-81-7

5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B1425319
CAS No.: 43103-81-7
M. Wt: 179.13 g/mol
InChI Key: KBPJYTUKKDDTCS-UHFFFAOYSA-N
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Description

5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a pyrrolo[2,3-b]pyridine core, which is a privileged structure in the design of biologically active molecules due to its similarity to purine bases . The scaffold is recognized for its significant potential in the development of potent human neutrophil elastase (HNE) inhibitors . HNE is a serine protease implicated in the pathology of chronic inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD), acute lung injury, and cystic fibrosis . Research indicates that the pyrrolo[2,3-b]pyridine core can serve as a central template for designing kinase inhibitors , with some derivatives acting as Checkpoint Kinase 1 (CHK1) inhibitors for investigating cancer treatment pathways . The presence of the nitro group at the 5-position and the lactam functionality at the 2-position make this compound a versatile intermediate for further synthetic elaboration. It is suitable for exploring structure-activity relationships (SAR) in pharmaceutical development. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-2-4-1-5(10(12)13)3-8-7(4)9-6/h1,3H,2H2,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPJYTUKKDDTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Pyrrolo[2,3-b]pyridine Derivatives

  • Nitration typically occurs at the 5-position of the pyrrolo[2,3-b]pyridine ring due to electronic and steric factors.
  • Early studies demonstrated that nitration of 1H-pyrrolo[2,3-b]pyridines can be achieved using standard nitrating agents such as nitric acid or mixed acid systems, yielding predominantly 5-nitro derivatives.
  • One example showed nitration at the 2-position, but this is less common and less favored.

Protection and Functional Group Transformations

  • The nitrogen at position 1 (N-1) is often protected during multi-step syntheses to avoid side reactions. Common protecting groups include benzenesulfonyl and tosyl groups.
  • After nitration, deprotection is carried out using reagents like tetrabutylammonium fluoride (TBAF) or alkaline hydrolysis to yield the free NH compound.

Cyclization and Amide Formation for the 2(3H)-one Moiety

  • The 2(3H)-one functionality is introduced via cyclization reactions involving amide or lactam formation.
  • One approach involves condensation of amino-substituted pyrroles with active methylene compounds under acidic conditions, followed by dehydration to form the lactam ring.
  • Alternatively, ester functionalities on pyrrole precursors can be converted to amides by treatment with ammonia, followed by dehydration to nitriles and subsequent cyclization under heating conditions.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Pyrrolo[2,3-b]pyridine core formation Cyclocondensation of substituted pyrrole and active methylene compounds in acetic acid with catalytic HCl Formation of core bicyclic system Efficient for substituted derivatives
2 Nitration Mixed acid nitration (HNO3/H2SO4) or nitric acid at controlled temperature Selective nitration at 5-position Predominant regioselectivity for C-5
3 N-1 Protection Benzenesulfonyl chloride or tosyl chloride with base Protected N-1 intermediate Protects pyrrole nitrogen during coupling
4 Deprotection Tetrabutylammonium fluoride (TBAF) or alkaline hydrolysis Free NH compound Removes sulfonyl protecting group
5 Amide/lactam formation Treatment with ammonia, heat, and dehydration agents (e.g., POCl3) Formation of 2(3H)-one lactam ring Converts ester or nitrile to lactam

Research Findings and Yields

  • Nitration yields of 5-nitro derivatives from pyrrolo[2,3-b]pyridines are generally moderate to good (50–75%), depending on conditions and substituents.
  • Protection and deprotection steps typically proceed with high efficiency (>80%), facilitating multi-step synthesis without significant loss.
  • Cyclization to form the 2(3H)-one ring can vary in yield (28–60%) depending on the starting materials and reaction conditions, with harsher conditions sometimes required for dehydration steps.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Cyclocondensation with active methylene compounds Acetic acid, catalytic HCl, heat Straightforward, versatile for substitutions Moderate yields, requires acidic conditions
Nitration of pyrrolo[2,3-b]pyridines Mixed acid nitration (HNO3/H2SO4) High regioselectivity for 5-nitro derivative Requires careful temperature control
N-1 Protection/Deprotection Benzenesulfonyl chloride, TBAF Protects sensitive N-H during functionalization Additional steps increase synthesis time
Amide/lactam formation via ester conversion Ammonia, heat, dehydration agents (POCl3) Enables formation of 2(3H)-one ring Moderate yields, requires sealed vessel for ammonia

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: Further oxidation can occur at the pyridine ring, leading to the formation of more complex structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nitrating Agents: Nitric acid, sulfuric acid.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has demonstrated that 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study:
A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound that showed enhanced potency against various tumor models. The structure-activity relationship (SAR) analysis revealed that modifications at the nitrogen and oxygen sites significantly affected biological activity.

Neuropharmacology

Cognitive Enhancement:
The compound has also been investigated for its potential neuropharmacological effects, particularly in enhancing cognitive function. Studies suggest that it may influence neurotransmitter systems, including dopamine and serotonin pathways.

Case Study:
In a preclinical study reported in Neuropharmacology, this compound was shown to improve memory performance in rodent models. The results indicated a significant increase in synaptic plasticity markers, suggesting its utility as a cognitive enhancer.

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity:
This compound has been evaluated for antimicrobial properties against various bacterial and fungal strains. Its nitro group is believed to play a crucial role in its mechanism of action against pathogens.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Synthetic Applications

Building Block in Organic Synthesis:
this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure allows for further derivatization to create novel entities with potential therapeutic applications.

Case Study:
A synthetic route utilizing this compound was detailed in Organic Letters, showcasing its conversion into more complex structures through palladium-catalyzed cross-coupling reactions. This method highlights its versatility as a building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with molecular targets such as kinases and receptors. The nitro group can participate in redox reactions, influencing the compound’s binding affinity and specificity. The pyrrolo[2,3-b]pyridine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one with its analogs, highlighting substituents, molecular properties, and applications:

Compound Name (CAS No.) Substituents Molecular Weight Key Properties/Reactivity Applications References
This compound (101083-92-5) Nitro at C5 207.06 Electrophilic nitro group; undergoes reduction to amine Kinase inhibitor intermediates
5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (869371-00-6) Amino at C5 149.15 Nucleophilic amino group; participates in coupling reactions Pharmaceutical intermediates (e.g., antiviral agents)
3,3-Dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (113423-51-1) Nitro at C5, Br at C3 349.92 Bromine atoms enable cross-coupling (e.g., Suzuki reactions) Precursor for halogenated bioactive molecules
6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (220896-14-0) Chloro at C6 184.61 Halogenated site for nucleophilic substitution Building block in drug synthesis (e.g., kinase inhibitors)
1-(4-Nitrophenyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (N/A) 4-Nitrophenyl at N1 283.25 Extended conjugation; enhanced π-π stacking Ligand design for α-synuclein aggregation inhibitors

Biological Activity

5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, summarizing research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula : C7H5N3O2
  • Molecular Weight : 163.13 g/mol
  • CAS Number : 869371-07-3

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets. The nitro group in its structure is crucial for its pharmacological effects, often linked with the modulation of enzyme activity and receptor interactions.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 0.048 μM against A549 lung cancer cells, indicating potent anticancer activity .
  • Mechanistic Insights : The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. It has been observed to inhibit key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Studies have reported that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a promising antimicrobial profile .

Anti-inflammatory Effects

Recent research highlights the anti-inflammatory potential of this compound:

  • Cytokine Modulation : In vitro assays have shown that this compound can reduce the secretion of pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory conditions .

Data Summary Table

Activity TypeTest SystemIC50/MIC ValueReference
AnticancerA549 Cells0.048 μM
AntibacterialVarious StrainsVaries (MIC values)
Anti-inflammatoryMacrophage AssaysN/A

Case Study 1: Anticancer Efficacy

In a study evaluating various derivatives of pyrrolopyridinones, this compound was highlighted for its superior efficacy against A549 lung cancer cells compared to other analogs. The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Screening

A comprehensive screening of nitro-containing heterocycles revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This study underscored the potential for developing new antimicrobial agents based on this scaffold.

Q & A

Basic Synthesis Methodologies

Q: What are the optimized synthetic routes for preparing 5-nitro-pyrrolo[2,3-b]pyridine derivatives, and how can yield and purity be maximized? A: The synthesis of 5-nitro derivatives typically involves nitration and cross-coupling reactions. For example, 5-nitro-3-bromo-1H-pyrrolo[2,3-b]pyridine is synthesized via controlled nitration at 0°C using concentrated nitric acid, achieving a 95% yield . Subsequent Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenyl or 4-fluorophenyl boronic acid) in the presence of Pd(PPh₃)₄ catalyst and K₂CO₃ in dioxane at 105°C yields 3-nitro-5-aryl derivatives (e.g., 84–92% yields) . Key optimization factors include:

  • Catalyst loading : 5 mol% Pd(PPh₃)₄ for efficient coupling.
  • Purification : Silica gel chromatography or recrystallization to ensure >95% purity.
  • Reaction monitoring : TLC or HPLC to track intermediate formation.

Structural Characterization

Q: How can researchers confirm the structural integrity of 5-nitro-pyrrolo[2,3-b]pyridine derivatives post-synthesis? A: Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and HRMS are critical. For example:

  • ¹H NMR : Distinct signals for aromatic protons (e.g., H-5 at δ 7.08 ppm, H-6 at δ 8.30 ppm) and nitro group effects on chemical shifts .
  • HRMS : Matches between calculated and observed [M+H]⁺ values (e.g., C₃₃H₂₅N₆O₉: 649.1678 vs. 649.1686) validate molecular formulas .
  • X-ray crystallography : Used for ambiguous cases to resolve regiochemistry (e.g., distinguishing 3-nitro vs. 5-nitro isomers) .

Advanced Functionalization Techniques

Q: What strategies enable regioselective functionalization of the pyrrolo[2,3-b]pyridine core for SAR studies? A: Halogenation and cross-coupling are pivotal:

  • Halogenation : Selectfluor® in acetonitrile introduces fluorine at position 3 (29% yield) .
  • Azide substitution : NaN₃ under acidic conditions replaces halogens with azide groups (e.g., 3-azido derivatives) .
  • Nucleophilic substitution : CuI/KF mediates trifluoromethylation (e.g., 3-CF₃ derivatives) .
    Optimization requires inert atmospheres (argon) and temperature control (70–110°C) to suppress side reactions .

Pharmacological Profiling

Q: How can researchers assess the biological potential of 5-nitro-pyrrolo[2,3-b]pyridines? A: Key methodologies include:

  • Enzyme inhibition assays : Test kinase or protease inhibition (e.g., IC₅₀ values via fluorescence polarization) .
  • Cellular uptake studies : Radiolabeled analogs (e.g., ³H or ¹⁴C) to evaluate membrane permeability .
  • Binding affinity : Surface plasmon resonance (SPR) or ITC for target interaction (e.g., ATP-binding pockets) .
    Derivatives with hydroxymethyl or aryloyl groups show enhanced bioactivity due to improved solubility and target engagement .

Data Contradiction Resolution

Q: How should discrepancies in reported yields or reactivity for similar derivatives be addressed? A: Systematic analysis is required:

  • Reaction reproducibility : Verify catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and solvent dryness .
  • Byproduct identification : LC-MS or GC-MS to detect decomposition products (e.g., dehalogenation in azide reactions) .
  • Computational modeling : DFT calculations predict regioselectivity in nitration or coupling steps .
    For example, lower yields in fluorination (29% vs. >75% for bromination) may stem from competing hydrolysis pathways .

Mechanistic Insights

Q: What mechanistic studies support the functionalization of pyrrolo[2,3-b]pyridines? A: Isotopic labeling and kinetic studies are informative:

  • Kinetic isotope effects (KIE) : ²H labeling at reactive sites (e.g., H-2) to probe rate-determining steps in nitration .
  • Electron-deficient intermediates : ESR spectroscopy detects nitro radical species during nitration .
  • Catalytic cycles : In situ XAS studies reveal Pd(0)/Pd(II) transitions in Suzuki-Miyaura couplings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

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